molecular formula C20H23N3O4 B2995052 Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 2034617-16-6

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No. B2995052
CAS RN: 2034617-16-6
M. Wt: 369.421
InChI Key: CCQZISBBQYYJCU-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A pyrimidine moiety, which is also part of the compound you mentioned, exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Pyrimidine is a similar heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A study demonstrated a novel and efficient one-pot synthesis of 2-aminopyrimidinones, showcasing the utility of related compounds in facilitating complex chemical reactions and the potential for self-assembly and hydrogen bonding in these compounds (Bararjanian et al., 2010).
  • Another research highlighted the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems, emphasizing the versatility of related compounds in preparing a range of heterocyclic structures (Selič et al., 1997).

Herbicide Development

  • Research into new herbicides led to the modification of a prototype compound by introducing an oximino group and conducting extensive synthetic modifications. This study not only explored the structure-activity relationships of these compounds but also highlighted their herbicidal activity against Barnyard grass in paddy rice (Tamaru et al., 1997).

Insecticidal and Antibacterial Potential

  • A study on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation investigated their insecticidal and antibacterial potential. This research not only demonstrated the chemical synthesis of these compounds but also evaluated their biological activity, establishing a relationship between structure and activity (Deohate & Palaspagar, 2020).

Antineoplastic Activity

  • The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was explored. This study identified the main metabolic pathways of Flumatinib in humans after oral administration, highlighting the importance of understanding the metabolism of such compounds for therapeutic use (Gong et al., 2010).

properties

IUPAC Name

methyl 2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-7-6-10-23(12-15)19(24)16-8-4-5-9-17(16)20(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZISBBQYYJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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